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molecular formula C11H6ClNO2 B8653802 4H-Furo[3,2-b]indole-2-carbonyl chloride CAS No. 61088-21-9

4H-Furo[3,2-b]indole-2-carbonyl chloride

Cat. No. B8653802
M. Wt: 219.62 g/mol
InChI Key: XTDAIQGUHANKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04288596

Procedure details

To ethyl furo[3,2-b]indole-2-carboxylate (10 g), 10% aqueous sodium hydroxide solution (100 ml) was added, then the mixture was stirred for an hour at 60° C. The resulting solution was acidified with hydrochloric acid, and the precipitate formed was collected by filtration to give furo[3,2-b]indole-2-carboxylic acid (8.5 g). To furo[3,2-b]-indole-2-carboxylic acid (8.5 g), thionyl chloride (40 ml) and benzene (50 ml) were added, the resulting solution was refluxed for 5 hours, and the excess amounts of thionyl chloride and the benzene were evaporated to give furo[3,2-b]indole-2-carbonyl chloride (7.1 g).
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:12]2[C:11]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[NH:5][C:4]=2[CH:3]=[C:2]1[C:13]([OH:15])=O.S(Cl)([Cl:18])=O>C1C=CC=CC=1>[O:1]1[C:12]2[C:11]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[NH:5][C:4]=2[CH:3]=[C:2]1[C:13]([Cl:18])=[O:15]

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
O1C(=CC=2NC=3C=CC=CC3C21)C(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the excess amounts of thionyl chloride and the benzene were evaporated

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=2NC=3C=CC=CC3C21)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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